molecular formula C17H19ClN4O2 B6474136 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640961-04-0

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6474136
CAS No.: 2640961-04-0
M. Wt: 346.8 g/mol
InChI Key: ZLUIQLQNVHGBLM-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle, substituted with a chloro group at the 6-position and a morpholin-4-yl group at the 2-position. The morpholin-4-yl group is further substituted with a pyrrolidine-1-carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple heterocyclic rings, including a quinoxaline ring, a morpholine ring, and a pyrrolidine ring. These rings would contribute to the overall three-dimensional shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the carbonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties, potential applications (for example, in medicine or materials science), and ways to optimize its synthesis .

Properties

IUPAC Name

[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-12-3-4-13-14(9-12)19-10-16(20-13)22-7-8-24-15(11-22)17(23)21-5-1-2-6-21/h3-4,9-10,15H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIQLQNVHGBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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